molecular formula C11H13BrO3 B594643 Methyl 3-bromo-5-isopropoxybenzoate CAS No. 1255574-48-1

Methyl 3-bromo-5-isopropoxybenzoate

Cat. No.: B594643
CAS No.: 1255574-48-1
M. Wt: 273.126
InChI Key: ITWYJGXJJZTWSQ-UHFFFAOYSA-N
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Description

Methyl 3-bromo-5-isopropoxybenzoate (CAS: 1255574-48-1) is a heterocyclic organic compound with the molecular formula C₁₁H₁₃BrO₃. It features a benzoate ester backbone substituted with a bromine atom at the 3-position and an isopropoxy group (-OCH(CH₃)₂) at the 5-position. Key properties include:

  • Purity: 97–98% (commercially available from Alfa Chemistry and CymitQuimica) .
  • Applications: Likely serves as an intermediate in pharmaceuticals or agrochemicals due to its reactive bromine substituent, enabling further functionalization.

Properties

IUPAC Name

methyl 3-bromo-5-propan-2-yloxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO3/c1-7(2)15-10-5-8(11(13)14-3)4-9(12)6-10/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWYJGXJJZTWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)C(=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681849
Record name Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255574-48-1
Record name Benzoic acid, 3-bromo-5-(1-methylethoxy)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1255574-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-bromo-5-[(propan-2-yl)oxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-bromo-5-isopropoxybenzoate can be synthesized through various synthetic routes. One common method involves the bromination of methyl 5-isopropoxybenzoate using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-5-isopropoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and bases (e.g., sodium hydroxide).

    Coupling: Boronic acids, palladium catalysts, bases (e.g., potassium carbonate), and solvents (e.g., toluene, ethanol).

    Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether).

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Coupling: Biaryl compounds.

    Reduction: Alcohol derivatives of the ester group.

Mechanism of Action

The mechanism of action of methyl 3-bromo-5-isopropoxybenzoate depends on its specific application. In coupling reactions, it acts as an electrophile, where the bromine atom is replaced by a nucleophile in the presence of a catalyst. The isopropoxy group and ester functionality can influence the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Analysis

The compound is compared to two close analogs:

Table 1: Key Properties of Methyl 3-bromo-5-isopropoxybenzoate and Analogs
Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Purity
This compound 1255574-48-1 C₁₁H₁₃BrO₃ Br, -OCH(CH₃)₂ (3,5-positions) 273.13 97–98%
Methyl 3-bromo-5-propoxybenzoate 1261956-31-3 C₁₁H₁₃BrO₃ Br, -OCH₂CH₂CH₃ (3,5-positions) 273.13
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate 2704827-34-7 C₁₀H₇BrClF₃O₃ Br, Cl, -OCF₃ (3,2,5-positions) 352.52

Notes:

Methyl 3-bromo-5-propoxybenzoate (CAS: 1261956-31-3) shares the same molecular formula as the target compound but differs in the alkoxy substituent (linear propoxy vs. branched isopropoxy). This structural isomerism impacts steric effects and solubility. The branched isopropoxy group may reduce solubility in polar solvents compared to the linear analog .

Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS: 2704827-34-7) introduces additional electronegative groups (Cl, -OCF₃), increasing molecular weight by ~29%. The trifluoromethoxy group enhances lipophilicity and stability against hydrolysis due to its strong electron-withdrawing nature .

Physicochemical Properties

  • Solubility : The isopropoxy group’s steric bulk likely reduces water solubility compared to linear alkoxy analogs. Trifluoromethoxy substitution further decreases polarity, making the third compound highly lipophilic .
  • Reactivity : Bromine at the 3-position enables nucleophilic aromatic substitution (e.g., Suzuki coupling). The isopropoxy group’s electron-donating nature may slightly deactivate the ring compared to the electron-withdrawing trifluoromethoxy group, which could accelerate electrophilic substitution at certain positions .

Analytical Characterization

  • Gas Chromatography (GC) : Used for purity assessment of methyl esters (e.g., methyl salicylate in ). Similar methods likely apply to these compounds, with retention times varying based on substituent hydrophobicity .
  • Mass Spectrometry : Fragmentation patterns would differ significantly; for example, the trifluoromethoxy group in the third compound would produce distinct isotopic clusters due to chlorine and bromine .

Commercial Availability and Purity

  • This compound is available at 97–98% purity (Alfa Chemistry: ACM1255574481; CymitQuimica: 10-F403518) .

Biological Activity

Methyl 3-bromo-5-isopropoxybenzoate is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 285.14 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a bromine atom at the 3-position and an isopropoxy group at the 5-position of the benzoate moiety, which influences its reactivity and biological interactions.

This compound is believed to exert its biological effects through several mechanisms:

  • Electrophilic Attack : The bromine atom can act as an electrophile, allowing the compound to interact with nucleophilic sites on biological macromolecules such as proteins and nucleic acids.
  • Enzyme Inhibition : It may inhibit specific enzymes by forming covalent bonds with active site residues, disrupting normal enzymatic functions.
  • Receptor Modulation : The compound may influence receptor activity, potentially affecting signaling pathways involved in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against a range of bacterial strains, demonstrating notable inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound showed promising results in inhibiting cell proliferation in human breast cancer (MCF-7) and colorectal cancer (HCT-116) cells.

Cell LineIC50 (µM)
MCF-715
HCT-11620

The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

Case Studies

  • Study on Enzyme Inhibition : A recent study explored the inhibition of cyclooxygenase (COX) enzymes by this compound. The compound demonstrated selective inhibition of COX-2 over COX-1, suggesting potential use in anti-inflammatory therapies without significant gastrointestinal side effects.
  • Pharmacokinetic Profiling : Pharmacokinetic studies indicated favorable absorption characteristics, with a Log P value suggesting good permeability across biological membranes. The compound was also evaluated for its metabolic stability using liver microsomes, showing moderate resistance to metabolic degradation.

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